![molecular formula C17H13N3OS2 B2857732 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477498-24-1](/img/structure/B2857732.png)

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

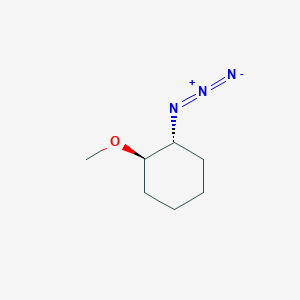

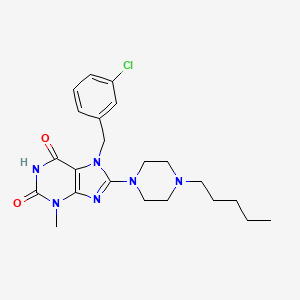

“N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H13N3OS2 . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .

Molecular Structure Analysis

The molecular structure of “N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” consists of a central thiophene ring and two terminal thiazole rings . More detailed structural analysis would require specific studies or computational modeling.Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

Research has demonstrated various methodologies for synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For example, the synthesis of heterocyclic skeletons through reactions involving thioamide moieties has led to the creation of compounds with potential biological activities. These synthetic approaches allow for the development of novel pharmaceuticals with improved efficacy and safety profiles (Fathalla & Pazdera, 2002).

Antimicrobial and Antibacterial Properties

A study on the synthesis of 2-phenylamino-thiazole derivatives showcased their antimicrobial potency. These compounds were evaluated against various bacterial and fungal strains, with some showing more significant growth inhibitory effects than reference drugs. This research underlines the potential of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Research into benzo[d]thiazole-2-carboxamide derivatives has identified them as potential epidermal growth factor receptor (EGFR) inhibitors with moderate to excellent potency against cancer cell lines. These findings suggest a promising avenue for cancer therapy, emphasizing the importance of structural modifications to enhance therapeutic outcomes (Zhang et al., 2017).

Electrochemical Synthesis

A novel electrochemical method for synthesizing benzothiazoles and thiazolopyridines via C–H thiolation using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) has been reported. This approach offers a metal- and reagent-free pathway to access a broad range of structurally diverse compounds, highlighting the versatility of electrochemical techniques in organic synthesis (Qian et al., 2017).

Fluorescence and Photophysical Properties

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes has been explored for their photophysical properties. These compounds exhibit solid-state fluorescence and aggregation-induced emission effects, making them suitable for applications in organic electronics and as fluorescent markers in biomedical research (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to have anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

Given the potential anti-inflammatory properties of similar compounds, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory effects, likely due to their inhibition of cox enzymes . This could result in a reduction of inflammation at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c18-10-5-11-22-14-8-3-1-6-12(14)19-16(21)17-20-13-7-2-4-9-15(13)23-17/h1-4,6-9H,5,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPJBWVMWFOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)

![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)